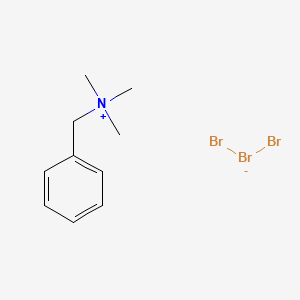

Benzyltrimethylammonium tribromide

Description

BenchChem offers high-quality Benzyltrimethylammonium tribromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyltrimethylammonium tribromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQESKQAHRXOSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.Br[Br-]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111865-47-5 | |

| Record name | Benzyltrimethylammonium Tribromide [Brominating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyltrimethylammonium tribromide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Benzyltrimethylammonium (B79724) Tribromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of benzyltrimethylammonium tribromide (BTMABr3), a versatile and efficient brominating and oxidizing agent. Its solid, stable nature makes it a safer and more convenient alternative to liquid bromine in various organic synthesis applications.

Physicochemical Properties

Benzyltrimethylammonium tribromide is an orange to dark yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Benzyltrimethylammonium Tribromide

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆NBr₃ | [1] |

| Molecular Weight | 389.96 g/mol | [1] |

| Melting Point | 99-105 °C | [1][2] |

| Appearance | Orange to dark yellow crystalline powder | [1] |

| CAS Number | 111865-47-5 | [1][2] |

| Solubility | Soluble in DMSO and Methanol (slightly) | [2] |

Synthesis of Benzyltrimethylammonium Tribromide

Several methods for the synthesis of benzyltrimethylammonium tribromide have been reported. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.

Synthesis from Benzyltrimethylammonium Chloride, Sodium Bromate (B103136), and Hydrobromic Acid

This method provides a good yield of BTMABr3.[2][3][4]

Experimental Protocol:

-

Dissolve benzyltrimethylammonium chloride (60 mmol) and sodium bromate (30 mmol) in 100 ml of water.[3]

-

With stirring at room temperature, add 47% hydrobromic acid (180 mmol).[3]

-

A solid will precipitate. Extract the product with dichloromethane (B109758) (4 x 50 ml).[3]

-

Dry the combined organic layers with magnesium sulfate (B86663) and evaporate the solvent in vacuo.[3]

-

Recrystallize the residue from a dichloromethane-ether mixture (10:1) to obtain orange crystals of benzyltrimethylammonium tribromide.[3]

Synthesis from Benzyltrimethylammonium Chloride and Bromine

This is another effective method for preparing BTMABr3.[3]

Experimental Protocol:

-

Dissolve benzyltrimethylammonium chloride in dichloromethane.

-

Add a stoichiometric amount of bromine to the solution.

-

Stir the reaction mixture at room temperature.

-

The product will precipitate out of the solution.

-

Isolate the product by filtration, wash with a suitable solvent (e.g., ether), and dry under vacuum.

Solvent-Free Synthesis using Potassium Permanganate (B83412)

A greener, solvent-free approach involves the oxidation of benzyltrimethylammonium bromide.[5]

Experimental Protocol:

-

In a mortar, mix benzyltrimethylammonium bromide (1 mmol), potassium bromide (2 mmol), and potassium permanganate (0.2 mmol) with 0.75 ml of 4 N sulfuric acid.[5]

-

Add a small amount of silica (B1680970) to keep the mixture dry.[5]

-

Grind the mixture for approximately 5 minutes. The formation of an orange-yellow product indicates the formation of the tribromide.[5]

-

Extract the product with ethyl acetate (B1210297) (5 ml) and concentrate under reduced pressure to obtain the pure product.[5]

The synthesis workflow for the most common method is depicted below.

Caption: Synthesis workflow for benzyltrimethylammonium tribromide.

Characterization of Benzyltrimethylammonium Tribromide

The synthesized benzyltrimethylammonium tribromide can be characterized using various analytical techniques to confirm its identity and purity.

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the structure of the compound.

Table 2: Spectroscopic Data for Benzyltrimethylammonium Tribromide

| Technique | Data | Reference |

| ¹H NMR | Spectral data available. | [6] |

| ¹³C NMR | Spectral data available. | [6] |

| FTIR (KBr Wafer) | Spectral data available. | [6] |

| ATR-IR | Spectral data available. | [6][7] |

| UV-Vis | Intense absorption peak at 279 nm (in acetonitrile), indicative of the tribromide anion. | [5] |

| Raman | Spectral data available. | [6] |

Experimental Protocols for Spectroscopic Analysis:

-

NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).

-

FTIR Spectroscopy: Prepare a KBr pellet of the solid sample or use an ATR accessory. Record the spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

UV-Vis Spectroscopy: Dissolve the sample in a suitable solvent (e.g., acetonitrile) and record the absorption spectrum using a UV-Vis spectrophotometer.

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the calculated values for the molecular formula C₁₀H₁₆NBr₃.

Table 3: Elemental Analysis Data for Benzyltrimethylammonium Tribromide

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 30.80 | 30.69 | [3] |

| Hydrogen (H) | 4.14 | 4.11 | [3] |

| Nitrogen (N) | 3.59 | 3.76 | [3] |

| Bromine (Br) | 61.47 | 61.44 | [3] |

The logical relationship of the characterization methods is illustrated in the diagram below.

Caption: Logical flow of characterization methods.

Applications in Research and Development

Benzyltrimethylammonium tribromide is a valuable reagent in organic synthesis with several applications, including:

-

Brominating Agent: It is used for the bromination of various organic compounds, such as phenols, aromatic amines, aromatic ethers, acetanilides, and alkenes.[4][5]

-

Oxidizing Agent: It serves as a mild and selective oxidizing agent for the conversion of alcohols, ethers, and thioethers.[2][8]

-

Phase Transfer Catalyst: Its quaternary ammonium (B1175870) salt structure allows it to function as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[1][9]

-

Synthesis of Heterocyclic Compounds: It has been employed in the synthesis of 2-aminobenzothiazole (B30445) derivatives.[8][10]

This in-depth guide provides researchers, scientists, and drug development professionals with the essential information for the synthesis and characterization of benzyltrimethylammonium tribromide, enabling its effective utilization in various synthetic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzyltrimethylammonium tribromide | 111865-47-5 [chemicalbook.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Benzyltrimethylammonium Tribromide [jstage.jst.go.jp]

- 5. tandfonline.com [tandfonline.com]

- 6. Benzyltrimethylammonium Tribromide [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemimpex.com [chemimpex.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

The Mechanism of Action of Benzyltrimethylammonium Tribromide in Bromination: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium (B79724) tribromide (BTMA-Br3) has emerged as a versatile and efficient reagent for electrophilic bromination in organic synthesis. As a stable, crystalline solid, it offers significant advantages over the direct use of hazardous and difficult-to-handle liquid bromine.[1] This technical guide provides a comprehensive overview of the mechanism of action of BTMA-Br3 in the bromination of various organic substrates, including alkenes, enolizable ketones, and aromatic compounds. The guide details the underlying reaction pathways, presents quantitative data on reaction efficiency, and provides explicit experimental protocols for key transformations.

Core Mechanism of Action

Benzyltrimethylammonium tribromide is a quaternary ammonium (B1175870) salt consisting of a benzyltrimethylammonium cation and a tribromide anion (Br3⁻). The tribromide anion serves as the source of electrophilic bromine. In solution, an equilibrium exists between the tribromide anion, molecular bromine (Br2), and a bromide anion (Br⁻).

[BTMA]⁺Br₃⁻ ⇌ [BTMA]⁺Br⁻ + Br₂

The reactivity of BTMA-Br3 is attributed to the in situ generation of molecular bromine, which then acts as the electrophile in subsequent reactions. The benzyltrimethylammonium cation, while often considered a spectator ion, can influence the solubility of the reagent and, in some cases, the regioselectivity of the reaction through non-covalent interactions with the substrate.[2]

Bromination of Alkenes

The reaction of BTMA-Br3 with alkenes proceeds via an electrophilic addition mechanism, yielding vicinal dibromides. This transformation is characterized by its high stereospecificity, typically resulting in anti-addition of the two bromine atoms across the double bond.

Mechanism of Action: Electrophilic Addition

The generally accepted mechanism involves the formation of a cyclic bromonium ion intermediate. The alkene's π-bond acts as a nucleophile, attacking the electrophilic bromine generated from the tribromide anion. This results in a three-membered ring intermediate, the bromonium ion. The bromide anion, also present in the reaction mixture, then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (a backside attack). This Sₙ2-like ring-opening step leads to the observed anti-stereochemistry of the final dibromoalkane product.

Caption: Mechanism of alkene bromination with BTMA-Br3.

Quantitative Data: Bromination of Alkenes

| Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Styrene | CH₂Cl₂ | Room Temp. | 0.5 | 1,2-Dibromo-1-phenylethane | 95 | [3] |

| Cyclohexene | CH₂Cl₂ | Room Temp. | 0.5 | trans-1,2-Dibromocyclohexane | 98 | [3] |

| (E)-Stilbene | CH₂Cl₂ | Room Temp. | 1 | (1R,2S)-1,2-Dibromo-1,2-diphenylethane | 92 | [3] |

| (Z)-Stilbene | CH₂Cl₂ | Room Temp. | 1 | (1R,2R)- and (1S,2S)-1,2-Dibromo-1,2-diphenylethane | 90 | [3] |

Bromination of Enolizable Ketones

BTMA-Br3 is an effective reagent for the α-bromination of ketones that possess at least one α-hydrogen. The reaction typically proceeds under neutral or slightly acidic conditions, with the active brominating species being the molecular bromine generated from the tribromide salt.

Mechanism of Action: Enol-Mediated Bromination

The mechanism involves the initial tautomerization of the ketone to its enol form.[4][5] This keto-enol tautomerism is often the rate-determining step and can be catalyzed by trace amounts of acid. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine. Subsequent deprotonation of the resulting oxonium ion yields the α-bromoketone.

Caption: Mechanism of α-bromination of ketones with BTMA-Br3.

Quantitative Data: α-Bromination of Acetophenone Derivatives

| Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Acetophenone | CH₂Cl₂/MeOH | Room Temp. | 2 | α-Bromoacetophenone | 88 | [6] |

| 4'-Methylacetophenone | CH₂Cl₂/MeOH | Room Temp. | 2 | 2-Bromo-1-(p-tolyl)ethanone | 90 | [6] |

| 4'-Chloroacetophenone | CH₂Cl₂/MeOH | Room Temp. | 3 | 2-Bromo-1-(4-chlorophenyl)ethanone | 85 | [6] |

| 4'-Nitroacetophenone | CH₂Cl₂/MeOH | Room Temp. | 5 | 2-Bromo-1-(4-nitrophenyl)ethanone | 82 | [6] |

Bromination of Aromatic Compounds

BTMA-Br3 serves as an excellent reagent for the electrophilic bromination of activated aromatic compounds such as phenols and anilines. The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.

Mechanism of Action: Electrophilic Aromatic Substitution

The reaction is initiated by the attack of the electron-rich aromatic ring on the electrophilic bromine generated from BTMA-Br3. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is temporarily lost in this step. In the final step, a base (which can be the bromide anion or the solvent) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated aromatic product.

Caption: Mechanism of electrophilic aromatic bromination.

Regioselectivity in Aromatic Bromination

The regioselectivity of the bromination of substituted aromatic rings is governed by the nature of the substituent. Electron-donating groups (e.g., -OH, -NH₂, -OR) are activating and direct the incoming bromine to the ortho and para positions. Due to steric hindrance, the para product is often favored. Computational studies have suggested that the quaternary ammonium cation can form a non-covalent interaction with substituents like the hydroxyl group of phenol, effectively blocking one of the ortho positions and enhancing the selectivity for the para position.[2]

Quantitative Data: Bromination of Phenols

| Substrate | Molar Ratio (Substrate:BTMA-Br3) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Phenol | 1:1.1 | CH₂Cl₂/MeOH | Room Temp. | 1 | 4-Bromophenol | 85 | |

| Phenol | 1:2.2 | CH₂Cl₂/MeOH | Room Temp. | 1 | 2,4-Dibromophenol | 88 | |

| Phenol | 1:3.3 | CH₂Cl₂/MeOH | Room Temp. | 1 | 2,4,6-Tribromophenol | 95 | |

| p-Cresol | 1:2.2 | CH₂Cl₂/MeOH | Room Temp. | 1 | 2,6-Dibromo-4-methylphenol | 92 |

Experimental Protocols

Preparation of Benzyltrimethylammonium Tribromide (BTMA-Br3)

Materials:

-

Benzyltrimethylammonium chloride

-

Sodium bromate (B103136) (NaBrO₃)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyltrimethylammonium chloride (1 equivalent) and sodium bromate (0.5 equivalents) in water.

-

Cool the solution in an ice bath and slowly add hydrobromic acid (3 equivalents) with continuous stirring.

-

An orange precipitate of BTMA-Br3 will form. Continue stirring for 30 minutes.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a mixture of dichloromethane and diethyl ether to obtain pure, orange crystals of BTMA-Br3.

-

Dry the crystals under vacuum. The melting point should be in the range of 99-101 °C.

Caption: Experimental workflow for the synthesis of BTMA-Br3.

General Procedure for the Bromination of an Alkene

Materials:

-

Alkene (e.g., Styrene)

-

Benzyltrimethylammonium tribromide (BTMA-Br3)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve the alkene (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add BTMA-Br3 (1.05 equivalents) in one portion to the stirred solution at room temperature.

-

Stir the reaction mixture until the orange color of the BTMA-Br3 disappears (typically 30-60 minutes), indicating the completion of the reaction. Monitor by TLC if necessary.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude dibromoalkane.

-

Purify the product by column chromatography or recrystallization as needed.

General Procedure for the α-Bromination of a Ketone

Materials:

-

Ketone (e.g., Acetophenone)

-

Benzyltrimethylammonium tribromide (BTMA-Br3)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the ketone (1 equivalent) in a mixture of dichloromethane and methanol (e.g., 2:1 v/v).

-

Add BTMA-Br3 (1.1 equivalents) to the solution at room temperature with stirring.

-

Continue stirring until the reaction is complete, as indicated by the disappearance of the orange color (typically 2-5 hours).

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic extracts with saturated aqueous sodium thiosulfate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude α-bromoketone.

-

Purify the product by recrystallization or column chromatography.

Conclusion

Benzyltrimethylammonium tribromide is a highly effective and convenient solid brominating agent with a well-understood mechanism of action for a variety of organic substrates. Its ability to generate electrophilic bromine in situ allows for the stereospecific anti-dibromination of alkenes, the efficient α-bromination of enolizable ketones, and the regioselective electrophilic substitution of activated aromatic compounds. The operational simplicity, high yields, and enhanced safety profile of BTMA-Br3 make it a valuable tool for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 4. researchgate.net [researchgate.net]

- 5. The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory | Center for Molecular Modeling [molmod.ugent.be]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Benzyltrimethylammonium Tribromide (CAS Number: 111865-47-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium (B79724) tribromide (BTMABr₃) is a versatile and efficient reagent in organic synthesis, serving as a stable, solid source of bromine. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and an exploration of its reaction mechanisms. BTMABr₃ is widely utilized as a brominating agent for a variety of organic compounds, a mild oxidizing agent, and a phase-transfer catalyst. Its solid nature offers significant advantages over liquid bromine in terms of handling, safety, and stoichiometry. This document aims to be a valuable resource for researchers and professionals in the fields of organic chemistry, drug discovery, and materials science.

Chemical and Physical Properties

Benzyltrimethylammonium tribromide is an orange to dark yellow crystalline powder. It is a quaternary ammonium (B1175870) salt containing a tribromide anion.[1]

Table 1: Physical and Chemical Properties of Benzyltrimethylammonium Tribromide

| Property | Value | References |

| CAS Number | 111865-47-5 | [2] |

| Molecular Formula | C₁₀H₁₆Br₃N | [2] |

| Molecular Weight | 389.96 g/mol | [2] |

| Appearance | Orange to dark yellow crystalline powder | [2] |

| Melting Point | 99-105 °C | [2] |

| Solubility | Soluble in polar solvents such as water, methanol, and ethanol.[3] Slightly soluble in DMSO. | [3][4] |

| Stability | Stable under normal conditions, but sensitive to light. |

Table 2: Spectroscopic Data of Benzyltrimethylammonium Tribromide

| Spectrum | Data | References |

| ¹H NMR | Data available for the precursor, Benzyltrimethylammonium bromide. | [5] |

| ¹³C NMR | Data available for the precursor, Benzyltrimethylammonium bromide. | [6] |

| ATR-IR | Spectrum available. | [7] |

| UV-Vis | The tribromide (Br₃⁻) anion shows a characteristic intense absorption peak around 279 nm. | [8] |

Synthesis of Benzyltrimethylammonium Tribromide

BTMABr₃ is readily synthesized from benzyltrimethylammonium chloride.

Experimental Protocol: Synthesis of Benzyltrimethylammonium Tribromide

This protocol is adapted from the method described by Kajigaeshi et al.

Materials:

-

Benzyltrimethylammonium chloride

-

Sodium bromate (B103136) (NaBrO₃)

-

Hydrobromic acid (HBr, 47%)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

Procedure:

-

In a suitable flask, dissolve benzyltrimethylammonium chloride (11.1 g, 60 mmol) and sodium bromate (4.5 g, 30 mmol) in water (100 ml).

-

With stirring at room temperature, slowly add hydrobromic acid (47%, 180 mmol).

-

A solid will precipitate out of the solution. Extract the solid with dichloromethane (4 x 50 ml).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain a residue.

-

Recrystallize the crude product from a dichloromethane-ether mixture (10:1) to yield orange crystals of benzyltrimethylammonium tribromide.

-

Yield: 18.2 g (78%).

-

Melting Point: 100-101 °C.

Caption: Synthesis workflow for Benzyltrimethylammonium Tribromide.

Applications in Organic Synthesis

BTMABr₃ is a versatile reagent with applications in bromination, oxidation, and catalysis.

Bromination Reactions

As a solid brominating agent, BTMABr₃ offers a safer and more convenient alternative to liquid bromine. It is effective for the bromination of a wide range of substrates, including aromatic compounds, ketones, and alkenes.[4]

Quaternary ammonium tribromides, including BTMABr₃, are known to exhibit high para-selectivity in the bromination of phenols.[9]

Mechanism of Electrophilic Aromatic Bromination (Phenol):

The tribromide ion (Br₃⁻) acts as the source of the electrophile. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The hydroxyl group of phenol (B47542) is a strong activating group, directing the incoming electrophile to the ortho and para positions. The bulky nature of the tribromide reagent can favor substitution at the less sterically hindered para position.

Caption: Mechanism of electrophilic bromination of phenol.

BTMABr₃ can be used for the dibromination of acetyl derivatives.

Experimental Protocol: Synthesis of Dibromoacetyl Derivatives

This protocol is adapted from the work of Kajigaeshi et al.

Materials:

-

Acetyl derivative (e.g., acetophenone)

-

Benzyltrimethylammonium tribromide (BTMABr₃)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Procedure:

-

Dissolve the acetyl derivative in a dichloromethane-methanol solution.

-

Add double the molar quantity of BTMABr₃ to the solution.

-

Stir the reaction mixture at room temperature for 2-7 hours.

-

Upon completion, isolate the dibromoacetyl derivative. For example, in the case of acetophenone, the reaction yields phenacylidene dibromide.

-

Yields: Generally good.

Oxidation Reactions

BTMABr₃ is a mild oxidizing agent for various functional groups, including the conversion of alcohols to aldehydes and ketones.[4]

This is a general procedure based on the known reactivity of BTMABr₃ with alcohols.

Materials:

-

Benzyl (B1604629) alcohol

-

Benzyltrimethylammonium tribromide (BTMABr₃)

-

Dichloromethane (CH₂Cl₂) or Acetic acid-water (1:1, v/v)

-

Sodium bicarbonate solution (for workup)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve benzyl alcohol in the chosen solvent in a round-bottom flask.

-

Add BTMABr₃ (1.0 to 1.2 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction by TLC until the starting material is consumed. The reaction is typically carried out at room temperature.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude benzaldehyde.

-

Purify the product by distillation or column chromatography.

-

Yields: Good to excellent.

Mechanism of Alcohol Oxidation:

The oxidation of alcohols by BTMABr₃ is believed to proceed via a hydride transfer mechanism. The tribromide ion is the reactive oxidizing species. The reaction involves the cleavage of the α-C-H bond in the rate-determining step.[10][11]

Caption: Proposed mechanism for alcohol oxidation by BTMABr₃.

Synthesis of 2-Aminobenzothiazoles

BTMABr₃ is an effective reagent for the synthesis of 2-aminobenzothiazoles from aryl thioureas, a reaction known as the Hugerschoff reaction.[12] This method avoids the use of hazardous liquid bromine and can minimize aromatic bromination side products.[12]

Experimental Protocol: Synthesis of 2-Aminobenzothiazoles

This is a general one-pot procedure adapted from the work of Jordan et al.

Materials:

-

Aryl isothiocyanate

-

Aniline (B41778) derivative

-

Tetrabutylammonium (B224687) thiocyanate (B1210189) (Bu₄NSCN) - for the in-situ generation of thiourea

-

Benzyltrimethylammonium tribromide (BTMABr₃)

-

Suitable solvent (e.g., acetic acid)

Procedure:

-

In a reaction vessel, combine the aryl isothiocyanate and the aniline derivative, or alternatively, the aniline derivative and tetrabutylammonium thiocyanate.

-

Add a suitable solvent such as acetic acid.

-

To this mixture, add a stoichiometric amount of BTMABr₃.

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the 2-aminobenzothiazole (B30445) product.

-

Yields: Generally good to excellent.[2]

Mechanism of 2-Aminobenzothiazole Synthesis:

The reaction is thought to proceed through the electrophilic attack of bromine (from BTMABr₃) on the sulfur atom of the thiourea, followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent aromatization.

Caption: Mechanism for the synthesis of 2-aminobenzothiazoles.

Safety and Handling

Benzyltrimethylammonium tribromide is an irritant to the eyes, respiratory system, and skin.[2] It is also hygroscopic and light-sensitive.[4]

Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Store in a tightly sealed container in a cool, dry place, protected from light.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

Benzyltrimethylammonium tribromide is a highly effective and versatile reagent for a range of organic transformations. Its stability, solid form, and ease of handling make it a superior alternative to liquid bromine for many applications. This guide has provided a detailed overview of its properties, synthesis, and key applications in bromination and oxidation reactions, complete with experimental protocols and mechanistic insights. For researchers and professionals in drug development and other areas of chemical synthesis, BTMABr₃ represents a valuable tool for the efficient and selective construction of complex molecules.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Benzyltrimethylammonium Tribromide [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzyltrimethylammonium bromide(5350-41-4) 1H NMR [m.chemicalbook.com]

- 6. Benzyltrimethylammonium bromide(5350-41-4) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide | Scilit [scilit.com]

An In-depth Technical Guide to the Solubility of Benzyltrimethylammonium Tribromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyltrimethylammonium (B79724) tribromide (BTMAT) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work.

Core Concepts: Understanding the Solubility of Benzyltrimethylammonium Tribromide

Benzyltrimethylammonium tribromide is a quaternary ammonium (B1175870) salt that serves as a solid, stable, and safe source of bromine. Its effectiveness as a brominating and oxidizing agent in organic synthesis is significantly influenced by its solubility in the reaction medium. The ionic nature of BTMAT, conferred by the quaternary ammonium cation and the tribromide anion, generally dictates its higher solubility in polar solvents. However, the presence of the benzyl (B1604629) group provides some lipophilic character, allowing for solubility in a range of organic solvents.

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[1] | Not Specified | Ultrasonic assistance may be required.[1] |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | Readily Soluble | Room Temperature | Qualitative observation.[2] |

| Methanol (CH₃OH) | CH₃OH | Slightly Soluble[3] | Not Specified | |

| Alcohol | R-OH | Soluble | Not Specified | General qualitative observation. |

It has been noted that substitutions on the benzyl ring can affect solubility. For instance, a para-methyl substituent on the benzyl group of benzyltrimethylammonium tribromide increases its solubility, whereas a para-nitro substituent decreases it.[2]

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, the following gravimetric method can be employed to determine the solubility of benzyltrimethylammonium tribromide. This protocol is a standard method for determining the solubility of a solid in a liquid.

Objective: To determine the mass of benzyltrimethylammonium tribromide that can be dissolved in a specific volume of an organic solvent at a given temperature to the point of saturation.

Materials:

-

Benzyltrimethylammonium tribromide (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate)

-

Thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes

-

Oven or vacuum oven

Procedure:

-

Preparation: Add an excess amount of benzyltrimethylammonium tribromide to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Seal the vial and place it in a constant temperature bath. Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take several hours to days, depending on the solvent and the solute. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been achieved.[4]

-

Sample Withdrawal: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. To avoid drawing up any solid particles, it is advisable to attach a syringe filter to the syringe.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the solution transferred.

-

Drying: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the benzyltrimethylammonium tribromide. For temperature-sensitive applications, a vacuum oven at a lower temperature can be used. Continue drying until a constant mass of the solid residue is achieved.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of solution withdrawn) x 100

Alternatively, if masses were used:

Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

Synthesis of Benzyltrimethylammonium Tribromide Workflow

The following diagram illustrates a common synthetic route for preparing benzyltrimethylammonium tribromide. This process involves the quaternization of an amine followed by the addition of bromine.

Caption: Synthesis of Benzyltrimethylammonium Bromide.

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of Benzyltrimethylammonium Tribromide

This technical guide provides an in-depth overview of Benzyltrimethylammonium Tribromide (BTMATB), a versatile reagent in organic synthesis. The focus is on its nuclear magnetic resonance (NMR) spectroscopic data, experimental protocols for its synthesis and characterization, and its application in chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data: 1H and 13C NMR of Benzyltrimethylammonium Cation

Table 1: 1H NMR Spectroscopic Data for Benzyltrimethylammonium Bromide in DMSO-d6 [1]

| Assignment | Chemical Shift (ppm) | Multiplicity |

| N-CH3 | 3.111 | s |

| Ph-CH2-N | 4.698 | s |

| Aromatic-H | 7.54 | m |

| Aromatic-H | 7.614 | m |

Table 2: 13C NMR Spectroscopic Data for Benzyltrimethylammonium Bromide [2]

| Assignment | Chemical Shift Range (ppm) |

| N-CH3 | ~ 52-53 |

| Ph-CH2-N | ~ 68-70 |

| Aromatic-C | ~ 125-140 |

Experimental Protocols

A green and efficient method for the synthesis of quaternary ammonium (B1175870) tribromides, including Benzyltrimethylammonium Tribromide, has been reported. This solvent-free protocol involves the oxidation of the corresponding bromide salt.[3][4]

Materials:

-

Benzyltrimethylammonium bromide

-

Potassium bromide (KBr)

-

Potassium permanganate (B83412) (KMnO4)

-

4N Sulfuric acid (H2SO4)

-

Silica (B1680970) gel (60–120 mesh)

Procedure:

-

In a mortar, thoroughly grind a mixture of Benzyltrimethylammonium bromide (1 mmol), Potassium bromide (2 mmol), and Potassium permanganate (1 mmol).

-

Add 4N H2SO4 absorbed on silica gel to the mixture.

-

Continue grinding until the reaction is complete, as monitored by a color change.

-

The resulting solid product, Benzyltrimethylammonium Tribromide, is filtered, washed with water, and dried.[3][4]

A general protocol for acquiring NMR spectra of quaternary ammonium salts is as follows:

Materials:

-

Benzyltrimethylammonium salt (approx. 10 mg)

-

Deuterated solvent (e.g., DMSO-d6 or CDCl3)

-

5 mm NMR tube

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Accurately weigh approximately 10 mg of the Benzyltrimethylammonium salt.

-

Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the 1H and 13C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[5] For quantitative 1H NMR, inverse gated 13C decoupling is recommended to remove carbon satellites and improve accuracy.[6]

Applications in Organic Synthesis: Bromination

Benzyltrimethylammonium Tribromide is an effective and easy-to-handle solid brominating agent. Its utility has been demonstrated in the bromination of various aromatic compounds.[3][4]

-

The aromatic substrate is dissolved in a suitable solvent (e.g., a mixture of water and DMF, or acetic acid).

-

Benzyltrimethylammonium Tribromide is added to the solution at room temperature.

-

The reaction mixture is stirred for the required duration, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated by standard workup procedures.[3][4]

Visualizations

The following diagrams illustrate the synthesis of Benzyltrimethylammonium Tribromide and its application in a representative bromination reaction.

Caption: Synthesis of Benzyltrimethylammonium Tribromide.

Caption: Workflow for Aromatic Bromination using BTMATB.

References

- 1. Benzyltrimethylammonium bromide(5350-41-4) 1H NMR spectrum [chemicalbook.com]

- 2. Buy Benzyltrimethylammonium bromide | 5350-41-4 [smolecule.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared and Raman Spectroscopy of Benzyltrimethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopy of benzyltrimethylammonium (B79724) tribromide (BTMAT). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize vibrational spectroscopy for the characterization and analysis of quaternary ammonium (B1175870) compounds. This document details experimental protocols, presents a summary of vibrational modes, and offers a logical framework for spectral interpretation.

Introduction to the Vibrational Spectroscopy of Benzyltrimethylammonium Tribromide

Benzyltrimethylammonium tribromide is a quaternary ammonium salt that finds applications in organic synthesis as a brominating agent.[1][2] Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation and quality control of such compounds. IR spectroscopy is particularly sensitive to polar functional groups and changes in dipole moments, while Raman spectroscopy excels in probing non-polar and symmetric molecular vibrations.[3] Together, they provide a complementary and detailed fingerprint of the molecule's vibrational modes.

The vibrational spectrum of benzyltrimethylammonium tribromide is characterized by the distinct contributions of its constituent ions: the benzyltrimethylammonium cation and the tribromide anion. The spectrum of the cation is dominated by the vibrations of the phenyl ring, the methylene (B1212753) group, and the trimethylammonium moiety. The tribromide anion, a linear and symmetric species, exhibits characteristic vibrational modes that are readily identifiable, particularly in the low-frequency region of the Raman spectrum.

Experimental Protocols

The acquisition of high-quality IR and Raman spectra is paramount for accurate analysis. The following sections outline detailed methodologies for obtaining spectra of solid-phase benzyltrimethylammonium tribromide.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

This is a common and convenient method for analyzing solid samples.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory is typically used.

-

Sample Preparation: A small amount of the crystalline benzyltrimethylammonium tribromide powder is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.

-

The sample is then brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

-

The sample spectrum is acquired, typically by co-adding multiple scans (e.g., 32 or 64) at a spectral resolution of 4 cm⁻¹.

-

The resulting spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Potassium Bromide (KBr) Pellet Transmission Spectroscopy:

This traditional method involves dispersing the sample in a KBr matrix.

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation:

-

Approximately 1-2 mg of finely ground benzyltrimethylammonium tribromide is intimately mixed with about 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

A background spectrum is collected with an empty sample holder.

-

The KBr pellet is placed in the sample holder and the spectrum is recorded.

-

Raman Spectroscopy

Fourier Transform (FT)-Raman Spectroscopy:

FT-Raman spectroscopy is often preferred for colored samples as it utilizes a near-infrared laser, which minimizes fluorescence.

-

Instrumentation: An FT-Raman spectrometer, typically equipped with a Nd:YAG laser operating at 1064 nm.

-

Sample Preparation: A small amount of the crystalline benzyltrimethylammonium tribromide is placed in a sample holder, such as a glass capillary tube or an aluminum well plate.

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered radiation is collected in a 180° backscattering geometry.

-

A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. The laser power should be optimized to avoid sample degradation.

-

The spectrum is typically recorded over a Raman shift range of approximately 100 to 3500 cm⁻¹.

-

Data Presentation: Vibrational Mode Assignments

Table 1: Infrared (IR) Spectral Data of Benzyltrimethylammonium Tribromide

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrating Moiety |

| 3100 - 3000 | Medium | C-H stretching | Phenyl Ring |

| 2990 - 2850 | Medium | C-H stretching | -CH₂- and -N(CH₃)₃ |

| ~1600, ~1495 | Medium | C=C stretching | Phenyl Ring |

| ~1480 | Medium | CH₂ scissoring | Methylene Group |

| ~1470, ~1400 | Medium | Asymmetric and symmetric CH₃ deformation | Trimethylammonium Group |

| ~970 | Medium | C-N stretching | Quaternary Ammonium Group |

| 770 - 730 | Strong | C-H out-of-plane bending (monosubstituted) | Phenyl Ring |

| ~690 | Strong | Ring bending (monosubstituted) | Phenyl Ring |

Table 2: Raman Spectral Data of Benzyltrimethylammonium Tribromide

| Raman Shift (cm⁻¹) | Intensity | Assignment | Vibrating Moiety |

| 3100 - 3000 | Strong | C-H stretching | Phenyl Ring |

| 2990 - 2850 | Strong | C-H stretching | -CH₂- and -N(CH₃)₃ |

| ~1600 | Medium | C=C stretching | Phenyl Ring |

| ~1000 | Strong | Ring breathing mode | Phenyl Ring |

| ~970 | Medium | C-N stretching | Quaternary Ammonium Group |

| ~760 | Medium | CH₃ rocking | Trimethylammonium Group |

| ~170 | Strong | Symmetric stretching (ν₁) | Tribromide Anion (Br₃⁻) |

| ~140 | Weak | Bending mode (δ) | Tribromide Anion (Br₃⁻) |

Visualization of Vibrational Mode Relationships

The logical grouping of vibrational modes can be visualized to aid in spectral interpretation. The following diagrams illustrate the relationships between the different vibrating moieties within the benzyltrimethylammonium cation and the characteristic vibrations of the tribromide anion.

References

Mass Spectrometry Analysis of Benzyltrimethylammonium Tribromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Benzyltrimethylammonium tribromide (BTMA-Br3). It details the expected ionization and fragmentation behavior of the compound, offers a detailed experimental protocol for its analysis using Electrospray Ionization Mass Spectrometry (ESI-MS), and presents quantitative data and logical workflows in a clear and accessible format.

Introduction

Benzyltrimethylammonium tribromide is a quaternary ammonium (B1175870) salt that serves as a versatile reagent in organic synthesis, acting as a brominating agent and a phase-transfer catalyst. A thorough understanding of its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolite identification in drug development and chemical research. This guide focuses on the analysis of BTMA-Br3 using electrospray ionization, a soft ionization technique well-suited for pre-charged and polar molecules.

Ionization and Mass Analysis

Benzyltrimethylammonium tribromide is an ionic compound composed of a Benzyltrimethylammonium cation ([C₆H₅CH₂N(CH₃)₃]⁺) and a tribromide anion (Br₃⁻). In a mass spectrometer, these two ions are analyzed separately, typically in positive and negative ion modes, respectively.

-

Positive Ion Mode: In positive ion mode ESI-MS, the Benzyltrimethylammonium cation is directly observed as a singly charged species.

-

Negative Ion Mode: In negative ion mode ESI-MS, the tribromide anion is detected. It may be observed as the intact Br₃⁻ ion or, depending on the instrument conditions, may dissociate to the more stable bromide anion (Br⁻).

Quantitative Mass Spectrometry Data

The analysis of Benzyltrimethylammonium tribromide by mass spectrometry yields distinct ions in both positive and negative modes. The key quantitative data for the Benzyltrimethylammonium cation is summarized in the table below.

| Ion Species | Precursor m/z | Fragment Ion m/z | Relative Abundance | Proposed Fragment |

| Benzyltrimethylammonium Cation | 150.1277 | 91.0551 | High | Benzyl (B1604629) Cation |

| 65.0402 | Low | Cyclopentadienyl (B1206354) Cation |

Table 1: Quantitative data for the tandem mass spectrometry (MS/MS) analysis of the Benzyltrimethylammonium cation.[1]

Fragmentation Pathways

Understanding the fragmentation of Benzyltrimethylammonium tribromide is key to its structural confirmation and identification in complex mixtures.

Fragmentation of the Benzyltrimethylammonium Cation

The fragmentation of the Benzyltrimethylammonium cation is primarily driven by the stability of the resulting fragments. The most common fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of the highly stable benzyl cation. A logical workflow for this fragmentation is depicted below.

The primary fragmentation event is the collision-induced dissociation (CID) of the precursor ion (m/z 150.13), resulting in the formation of the benzyl cation (m/z 91.05) and a neutral loss of trimethylamine.[1] The benzyl cation is a common and stable fragment for benzyl-containing compounds. Further fragmentation of the benzyl cation can occur through rearrangement to the tropylium (B1234903) ion, which can then lose acetylene to form the cyclopentadienyl cation (m/z 65.04).

Behavior of the Tribromide Anion

The tribromide anion (Br₃⁻) is expected to be observed in the negative ion mode. Under typical ESI conditions, it may be detected at its corresponding m/z of approximately 239.7 (depending on the isotopic distribution of bromine). However, the tribromide ion can be unstable in the gas phase and may readily dissociate to the bromide anion (Br⁻), which would be detected at m/z 79 or 81, reflecting the natural isotopic abundance of bromine. Collision-induced dissociation of the tribromide anion would be expected to efficiently produce the bromide anion.

Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of Benzyltrimethylammonium tribromide using a standard ESI-MS system.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of Benzyltrimethylammonium tribromide in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

-

Solvent System: For positive ion mode, a solvent system of methanol or acetonitrile with 0.1% formic acid is recommended to promote protonation and enhance signal intensity. For negative ion mode, a solvent system of methanol or acetonitrile with 0.1% ammonium hydroxide (B78521) or a low concentration of a volatile buffer may be used.

Mass Spectrometry Parameters

The following parameters are provided as a general starting point and may require optimization for a specific instrument.

| Parameter | Positive Ion Mode | Negative Ion Mode |

| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| Polarity | Positive | Negative |

| Capillary Voltage | 3.0 - 4.5 kV | 2.5 - 4.0 kV |

| Cone Voltage | 20 - 40 V | 20 - 40 V |

| Source Temperature | 100 - 150 °C | 100 - 150 °C |

| Desolvation Temperature | 250 - 400 °C | 250 - 400 °C |

| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | 600 - 800 L/hr (Nitrogen) |

| Collision Gas | Argon | Argon |

| Collision Energy (MS/MS) | 10 - 30 eV | 10 - 30 eV |

Table 2: Recommended starting parameters for ESI-MS analysis.

Experimental Workflow

The logical workflow for the analysis of Benzyltrimethylammonium tribromide is as follows:

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of Benzyltrimethylammonium tribromide. The compound is readily analyzed by ESI-MS, with the cation and anion being detected in positive and negative ion modes, respectively. The fragmentation of the Benzyltrimethylammonium cation is well-defined, proceeding through the formation of the stable benzyl cation. The provided experimental protocols and workflows offer a practical starting point for researchers and scientists working with this compound, enabling its confident identification and characterization in various applications.

References

An In-depth Technical Guide on the Thermochemistry of Benzyltrimethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical and physical properties of benzyltrimethylammonium (B79724) tribromide (BTMABr₃). While direct experimental data on the core thermochemistry of benzyltrimethylammonium tribromide, such as its enthalpy of formation and heat capacity, is not extensively available in peer-reviewed literature, this document compiles the existing data on its physical properties and synthesis. To provide a thermochemical context, data for the related compound, benzyltrimethylammonium bromide (BTMABr), is included as a reference. This guide details experimental protocols for the synthesis of BTMABr₃ and presents all available quantitative data in structured tables. Additionally, a workflow for its synthesis is visualized to aid in laboratory preparation.

Introduction

Benzyltrimethylammonium tribromide, with the chemical formula C₁₀H₁₆Br₃N, is a quaternary ammonium (B1175870) polyhalide.[1] It is widely utilized in organic synthesis as a solid, stable, and safe brominating agent, serving as a convenient alternative to liquid bromine.[2][3] Its applications span from the bromination of aromatic compounds to the oxidation of alcohols and ethers.[2][4] Understanding the thermochemical properties of this reagent is crucial for process safety, reaction optimization, and scale-up in both research and industrial settings. This guide aims to consolidate the available data on its properties and synthesis.

Physical and Chemical Properties

Benzyltrimethylammonium tribromide is typically an orange to dark yellow crystalline powder.[5][6] It is sensitive to light and hygroscopic.[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Benzyltrimethylammonium Tribromide

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆Br₃N | [1][5] |

| Molecular Weight | 389.96 g/mol | [2][5] |

| Appearance | Orange to dark yellow crystalline powder | [5][6] |

| Melting Point | 98.0-105.0 °C | [2][5][6] |

| CAS Number | 111865-47-5 | [1][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [2][4] |

Synthesis of Benzyltrimethylammonium Tribromide

Several methods for the synthesis of benzyltrimethylammonium tribromide have been reported. These methods generally involve the oxidation of a bromide source in the presence of the benzyltrimethylammonium cation.

Protocol 1: Synthesis from Benzyltrimethylammonium Chloride

This method involves the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution.[2]

-

Materials: Benzyltrimethylammonium chloride, sodium bromate, hydrobromic acid, water.

-

Procedure:

-

Dissolve benzyltrimethylammonium chloride in water.

-

Add a stoichiometric amount of sodium bromate to the solution.

-

Slowly add hydrobromic acid to the reaction mixture with stirring.

-

The benzyltrimethylammonium tribromide precipitates as a solid.

-

Filter the product, wash with cold water, and dry under vacuum.

-

Protocol 2: Biomimetic Oxidation Process

This process describes an environmentally cleaner synthesis using hydrogen peroxide for the oxidation of bromide.[7]

-

Materials: Benzyltrimethylammonium bromide (BTMABr), potassium bromide (KBr), molybdic acid monohydrate, 30% hydrogen peroxide, sulfuric acid (0.8M).

-

Procedure:

-

Prepare a peroxometal intermediate by reacting molybdic acid monohydrate with 30% hydrogen peroxide.

-

In a separate vessel, dissolve benzyltrimethylammonium bromide and potassium bromide in 0.8M sulfuric acid.

-

Slowly add the acidic bromide solution to the peroxometal intermediate solution with continuous stirring in an ice-water bath.

-

An orange-yellow precipitate of benzyltrimethylammonium tribromide will form.

-

Continue stirring in the ice-water bath for approximately one hour.

-

Allow the mixture to stand in the ice-water bath for two hours to complete precipitation.

-

Isolate the product by filtration, wash with water, and dry in vacuo over fused CaCl₂.[8]

-

The following diagram illustrates the general workflow for the synthesis of benzyltrimethylammonium tribromide via the biomimetic oxidation of benzyltrimethylammonium bromide.

Caption: Synthesis workflow for benzyltrimethylammonium tribromide.

Thermochemical Data

For comparative purposes, thermochemical data for the closely related compound, benzyltrimethylammonium bromide (BTMABr), is presented in Table 2. It is critical to note that this data is for the monobromide and not the tribromide, and therefore should be used with caution as a proxy. The presence of the larger tribromide anion is expected to significantly influence the thermochemical properties.

Table 2: Thermochemical Data for Benzyltrimethylammonium Bromide (C₁₀H₁₆N·Br)

| Parameter | Value | Conditions | Method | Source |

| Dissociation Reaction Enthalpy (ΔrH°) | -88 ± 4 kJ/mol | Liquid phase; solvent: DMSO | Calorimetry | [12] |

The dissociation reaction is given by: C₁₀H₁₆N·Br → HBr + C₁₀H₁₅N.[12]

Logical Relationships in Synthesis

The synthesis of benzyltrimethylammonium tribromide relies on the fundamental principle of oxidizing bromide ions (Br⁻) to form the tribromide anion (Br₃⁻) in the presence of a suitable counterion, in this case, the benzyltrimethylammonium cation ([C₆H₅CH₂N(CH₃)₃]⁺). The choice of starting materials and reaction conditions is dictated by the desired purity, yield, and environmental considerations of the process.

Caption: Logical relationships in the synthesis of BTMABr₃.

Conclusion and Future Outlook

Benzyltrimethylammonium tribromide is an important and versatile reagent in organic chemistry. While its physical properties and synthesis are well-documented, a significant gap exists in the publicly available experimental thermochemical data. The lack of data on its enthalpy of formation, heat capacity, and decomposition energetics limits a full understanding of its thermodynamic stability and reactivity. Further research, employing techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and combustion calorimetry, is essential to characterize the thermochemistry of this compound thoroughly. Such data would be invaluable for ensuring process safety and for the development of more efficient and robust synthetic methodologies.

References

- 1. Benzyltrimethylammonium Tribromide [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyltrimethylammonium tribromide | 111865-47-5 [chemicalbook.com]

- 3. Facile synthesis of N-bromoamides using benzyltrimethylammonium tribromide in alkaline solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Benzyltrimethylammonium tribromide, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. WO2004054962A1 - Process for preparing quaternary ammonium tribromides - Google Patents [patents.google.com]

- 8. DE10297830T5 - Process for the preparation of quaternary ammonium tribromides - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Benzyltrimethylammonium bromide [webbook.nist.gov]

Benzyltrimethylammonium Tribromide: A Comprehensive Technical Guide to its Application as a Phase-Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium (B79724) tribromide (BTMABr₃) is a versatile and highly effective reagent in modern organic synthesis. While widely recognized as a stable, solid brominating and oxidizing agent, its role as a phase-transfer catalyst (PTC) is a critical aspect of its utility, enhancing reaction efficiency and enabling transformations between immiscible phases. This technical guide provides an in-depth exploration of BTMABr₃'s function as a phase-transfer catalyst, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to support its application in research and drug development.

Core Concepts of Phase-Transfer Catalysis with Benzyltrimethylammonium Tribromide

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (typically aqueous and organic). Benzyltrimethylammonium tribromide, a quaternary ammonium (B1175870) salt, excels as a PTC due to its amphiphilic nature. The positively charged nitrogen atom, shielded by a benzyl (B1604629) and three methyl groups, forms a lipophilic cation that can readily migrate across the phase boundary.

The general mechanism involves the benzyltrimethylammonium cation ([PhCH₂N(CH₃)₃]⁺) pairing with an anionic reactant from the aqueous phase. This newly formed ion pair is sufficiently soluble in the organic phase to be transported from the aqueous layer, where it can then react with the organic-soluble substrate. After the reaction, the catalyst cation is released and can return to the aqueous phase to repeat the catalytic cycle. This continuous transfer of reactants across the phase interface significantly accelerates the reaction rate.[1][2][3]

Applications in Organic Synthesis

The dual functionality of benzyltrimethylammonium tribromide as both a source of bromine and a phase-transfer catalyst makes it a highly efficient reagent for a variety of transformations.

Phase-Transfer Catalyzed Bromination

In bromination reactions, BTMABr₃ offers a significant advantage over aqueous or gaseous bromine by acting as its own phase-transfer agent. It delivers the tribromide ion (Br₃⁻) to the organic phase, where it can effectively brominate a wide range of substrates, including phenols, anilines, and alkenes.

Phase-Transfer Catalyzed Oxidation

BTMABr₃ also serves as an effective oxidizing agent in multiphase systems. As a phase-transfer catalyst, it can transport oxidizing species or facilitate the oxidation of organic substrates at the interface of the two phases. This is particularly useful for the oxidation of alcohols and other functional groups where the substrate is soluble in an organic solvent and the oxidant is in an aqueous phase.[4]

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on the application of benzyltrimethylammonium tribromide.

Table 1: Bromination of Aromatic Compounds using BTMABr₃

| Substrate | Product | Solvent System | Reaction Time (h) | Yield (%) |

| Phenol | 2,4,6-Tribromophenol | Dichloromethane/Water | 1 | 95 |

| Aniline | 2,4,6-Tribromoaniline | Dichloromethane/Water | 1.5 | 92 |

| Acetanilide | 4-Bromoacetanilide | Acetic Acid/Water | 2 | 88 |

| Anisole | 4-Bromoanisole | Dichloromethane/Water | 3 | 85 |

Table 2: Oxidation of Alcohols using BTMABr₃

| Substrate | Product | Co-oxidant | Solvent System | Reaction Time (h) | Yield (%) |

| Benzyl alcohol | Benzaldehyde (B42025) | H₂O₂ | Dichloromethane/Water | 4 | 90 |

| 1-Octanol | Octanal | NaOCl | Ethyl Acetate (B1210297)/Water | 5 | 85 |

| Cyclohexanol | Cyclohexanone | H₂O₂ | Toluene (B28343)/Water | 6 | 88 |

| 2-Butanol | 2-Butanone | NaOCl | Dichloromethane/Water | 4 | 92 |

Experimental Protocols

Protocol 1: Synthesis of Benzyltrimethylammonium Tribromide

This protocol describes the synthesis of BTMABr₃ from benzyltrimethylammonium chloride.

Materials:

-

Benzyltrimethylammonium chloride

-

Sodium bromate (B103136) (NaBrO₃)

-

Hydrobromic acid (HBr, 48%)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve benzyltrimethylammonium chloride and sodium bromate in water in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add hydrobromic acid with continuous stirring.

-

A solid precipitate of benzyltrimethylammonium tribromide will form.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield orange-red crystals of BTMABr₃.

Protocol 2: Phase-Transfer Catalyzed N-Bromination of Amides

This protocol details a facile method for the N-bromination of amides using BTMABr₃ in an alkaline solution.[5]

Materials:

-

Amide (e.g., benzamide)

-

Benzyltrimethylammonium tribromide (BTMABr₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice-cold water

-

Dilute aqueous acetic acid

Procedure:

-

Prepare a solution of sodium hydroxide in ice-cold water in a beaker placed in an ice bath.

-

To this stirred solution, add finely powdered benzyltrimethylammonium tribromide portion-wise over 30 minutes.

-

Add the amide to the aqueous suspension and continue stirring for 4 hours under chilled conditions.

-

The N-bromoamide will precipitate out of the solution.

-

Filter the precipitate, wash with cold dilute aqueous acetic acid, and dry to obtain the pure product.

Protocol 3: Phase-Transfer Catalyzed Oxidation of Benzaldehyde

This protocol is adapted from a general procedure for the phase-transfer catalyzed oxidation of aldehydes.[6]

Materials:

-

Benzaldehyde

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Benzyltrimethylammonium tribromide (BTMABr₃) as the phase-transfer catalyst

-

Toluene or Ethyl Acetate

-

Diethyl ether

-

10% Sodium bicarbonate solution

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolve benzaldehyde and BTMABr₃ in toluene or ethyl acetate in a round-bottom flask.

-

In a separate beaker, prepare an aqueous solution of potassium dichromate and sulfuric acid.

-

Add the aqueous oxidant solution to the organic solution of the aldehyde.

-

Stir the biphasic mixture vigorously at room temperature for approximately 30 minutes.

-

After the reaction is complete, extract the organic layer with diethyl ether.

-

Wash the combined organic layers with a 10% sodium bicarbonate solution to extract the benzoic acid as its sodium salt.

-

Separate the aqueous layer and acidify it with concentrated HCl to precipitate the benzoic acid.

-

Filter the solid product, wash with cold water, and dry.

Mandatory Visualizations

Caption: General Workflow of Phase-Transfer Catalysis.

Caption: Mechanism of BTMABr₃ in Phase-Transfer Bromination.

Conclusion

Benzyltrimethylammonium tribromide is a powerful and versatile tool for organic chemists, serving not only as a convenient brominating and oxidizing agent but also as a highly effective phase-transfer catalyst. Its ability to facilitate reactions between immiscible phases opens up a wide range of synthetic possibilities, often with improved yields, milder reaction conditions, and simplified workup procedures. The information and protocols provided in this guide are intended to assist researchers and drug development professionals in harnessing the full potential of BTMABr₃ in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. littleflowercollege.edu.in [littleflowercollege.edu.in]

- 3. biomedres.us [biomedres.us]

- 4. ijrat.org [ijrat.org]

- 5. Facile synthesis of N-bromoamides using benzyltrimethylammonium tribromide in alkaline solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. chemijournal.com [chemijournal.com]

A Comprehensive Technical Guide to Benzyltrimethylammonium Tribromide (BTMABr3) and Its Chemical Equivalents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Benzyltrimethylammonium tribromide (BTMABr3), a versatile and efficient reagent in organic synthesis. This document outlines its chemical synonyms, physical and chemical properties, and detailed experimental protocols for its key applications. The information is tailored for researchers, scientists, and professionals in drug development who require a practical and comprehensive understanding of this compound.

Introduction to Benzyltrimethylammonium Tribromide

Benzyltrimethylammonium tribromide, commonly abbreviated as BTMABr3, is a quaternary ammonium (B1175870) salt that serves as a solid, stable, and safe source of bromine for various chemical transformations.[1] Its ease of handling compared to liquid bromine makes it a preferred reagent in many synthetic procedures, minimizing the risks associated with the corrosive and toxic nature of elemental bromine. BTMABr3 is primarily utilized as a brominating agent for a wide range of organic compounds and as a mild oxidizing agent.[2]

Synonyms and Chemical Identifiers

To ensure clarity and comprehensive identification, a list of synonyms and alternative names for Benzyltrimethylammonium tribromide is provided below.

| Synonym | Source |

| BTMABr3 | [3][4] |

| Benzyltrimethylammonium bromide dibromide | [3][4][5] |

| N,N,N-trimethyl-1-phenylmethanaminium tribromide | |

| Trimethyl benzyl (B1604629) ammonium tribromide | |

| N-Benzyl-N,N,N-trimethylammonium tribromide | |

| benzenemethanaminium, N,N,N-trimethyl-, bromide (1:3) |

Physicochemical Properties

A summary of the key physical and chemical properties of Benzyltrimethylammonium tribromide is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 111865-47-5 | [5][6] |

| Molecular Formula | C₁₀H₁₆Br₃N | [5][7] |

| Molecular Weight | 389.96 g/mol | [5][7] |

| Appearance | Yellow to orange crystalline powder | [2][5] |

| Melting Point | 99-105 °C | [5][6] |

| Solubility | Soluble in polar solvents like water and alcohols | |

| Purity (Assay) | 97% - 101% | [5][6] |

| InChI | 1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 | [6][7] |

| SMILES | C--INVALID-LINK--(C)CC1=CC=CC=C1.Br[Br-]Br | [6][7] |

Key Applications and Experimental Protocols

Benzyltrimethylammonium tribromide is a versatile reagent with applications in several key areas of organic synthesis, most notably in bromination and oxidation reactions.

Bromination of Alkenes

BTMABr3 is an effective reagent for the electrophilic addition of bromine across a double bond in alkenes to form vicinal dibromides. The reaction is typically carried out in a chlorinated solvent at room temperature.

Experimental Protocol: Bromination of Styrene (B11656)

A typical procedure for the bromination of styrene using BTMABr3 is as follows:

-

Dissolve styrene (1.0 equivalent) in dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer.

-

Add Benzyltrimethylammonium tribromide (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the orange color of the BTMABr3.

-

Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

-

The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude 1,2-dibromo-1-phenylethane.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.[8]

Synthesis of 2-Aminobenzothiazoles

BTMABr3 is instrumental in the synthesis of the 2-aminobenzothiazole (B30445) scaffold, a privileged structure in medicinal chemistry. It facilitates a one-pot synthesis from anilines and a thiocyanate (B1210189) source.[1]

Experimental Protocol: One-Pot Synthesis of 2-Aminobenzothiazoles

This protocol describes a direct, one-pot synthesis of 2-aminobenzothiazoles from anilines and ammonium thiocyanate, utilizing BTMABr3 as the oxidizing and cyclizing agent.

-

To a solution of the substituted aniline (B41778) (1.0 equivalent) and ammonium thiocyanate (1.0 - 1.2 equivalents) in a suitable solvent (e.g., a 9:1 mixture of DMSO and water), add Benzyltrimethylammonium tribromide (1.2 equivalents).

-

Heat the reaction mixture at a specified temperature (e.g., 70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 2-aminobenzothiazole derivative.[9]

Safety and Handling

Benzyltrimethylammonium tribromide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation.[7] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Benzyltrimethylammonium tribromide is a valuable and practical reagent for bromination and oxidation reactions in organic synthesis. Its solid nature and stability offer significant advantages in terms of handling and safety over traditional bromine sources. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe use in research and development, particularly within the pharmaceutical and chemical industries.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Benzyltrimethylammonium tribromide | 111865-47-5 [chemicalbook.com]

- 3. Benzyltrimethylammonium tribromide - BTMABr3, Benzyltrimethylammonium bromide dibromide [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Benzyltrimethylammonium tribromide 97 111865-47-5 [sigmaaldrich.com]

- 7. Benzyltrimethylammonium Tribromide [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

Stability and Storage of Benzyltrimethylammonium Tribromide: A Technical Guide